

An In-Depth Technical Guide to the Pharmacology of 2-Methyl-4-Piperazinoquinoline

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Compound of Interest

Compound Name: 2-Methyl-4-Piperazinoquinoline

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Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. The incorporation of a piperazine moiety at the 4-position of the 2-methylquinoline core, yielding **2-Methyl-4-Piperazinoquinoline**, presents a compound with significant potential for pharmacological development. While direct experimental data on **2-Methyl-4-Piperazinoquinoline** is limited in publicly accessible literature, this technical guide provides a comprehensive overview of its anticipated pharmacology by examining structurally related analogues. This document covers potential synthetic routes, predicted biological activities including anticancer and antimicrobial effects, and the signaling pathways likely modulated by this class of compounds. All quantitative data from related compounds is presented in structured tables, and relevant experimental methodologies are detailed to guide future research endeavors.

Introduction

Quinoline and its derivatives have long been a source of inspiration for the development of new drugs, exhibiting activities ranging from antimalarial to anticancer and antimicrobial. The piperazine ring is a common pharmacophore known to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. The hybridization of these two moieties in **2-Methyl-4-Piperazinoquinoline** (Figure 1) suggests a molecule with multifaceted therapeutic potential. This guide aims to consolidate the available information on structurally similar

compounds to provide a predictive pharmacological profile for **2-Methyl-4-Piperazinoquinoline**, thereby serving as a valuable resource for researchers in the field of drug discovery and development.

Figure 1: Chemical Structure of **2-Methyl-4-Piperazinoquinoline**

Caption: Structure of **2-Methyl-4-Piperazinoquinoline**.

Synthesis and Characterization

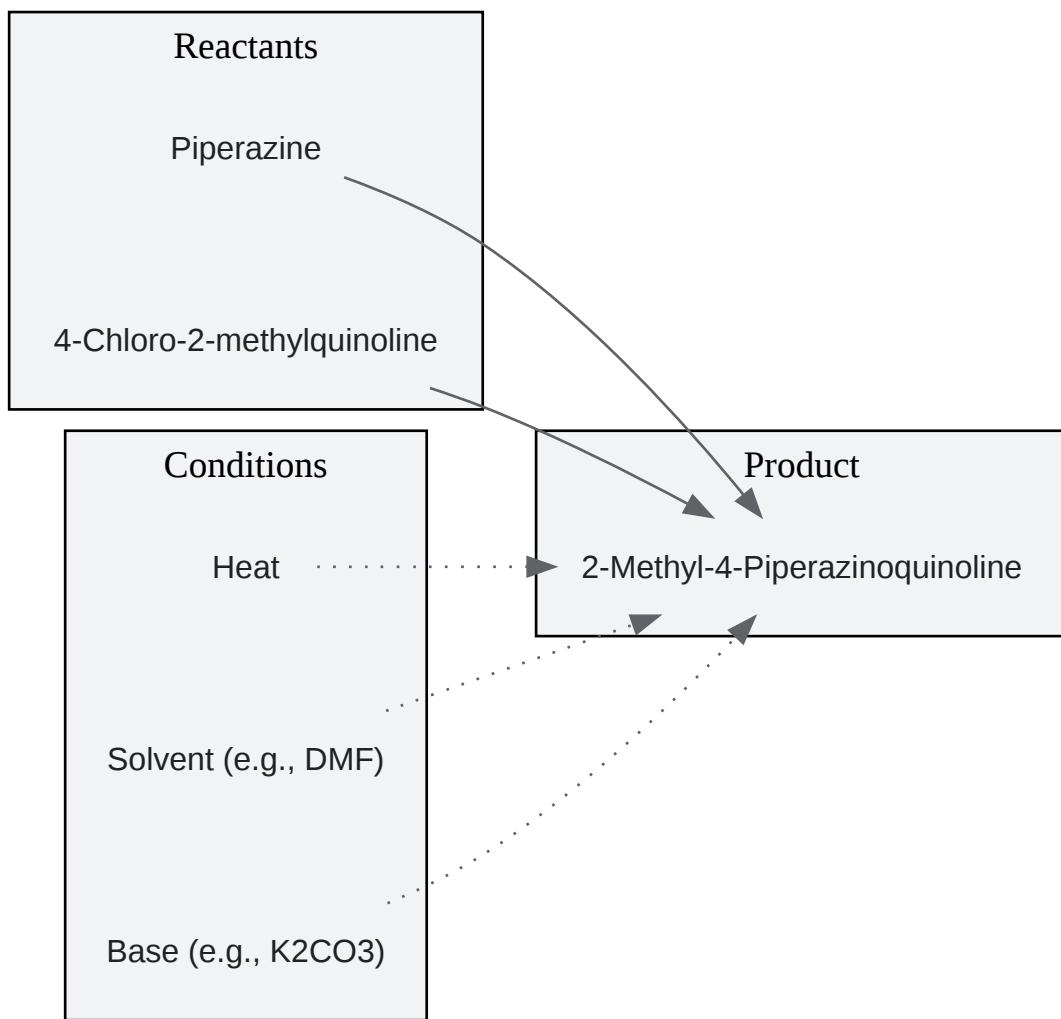
While a specific, detailed synthesis protocol for **2-Methyl-4-Piperazinoquinoline** is not readily available in the surveyed literature, a plausible synthetic route can be extrapolated from the synthesis of the structurally related compound, 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde.^[1] The proposed synthesis would likely involve a nucleophilic aromatic substitution reaction.

Proposed Synthesis of **2-Methyl-4-Piperazinoquinoline**

A potential synthesis route is outlined below:

Starting Materials: 4-Chloro-2-methylquinoline and Piperazine.

Reaction Scheme:



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Caption: Proposed synthesis of **2-Methyl-4-Piperazinoquinoline**.

Experimental Protocol (Hypothetical):

- Reaction Setup: To a solution of 4-chloro-2-methylquinoline (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add piperazine (excess, e.g., 2-3 equivalents) and a base such as potassium carbonate (K₂CO₃) (2-3 equivalents).
- Reaction Conditions: The reaction mixture is heated to reflux (e.g., 100-120 °C) and stirred for a period of several hours (e.g., 12-24 hours), with reaction progress monitored by thin-layer chromatography (TLC).

- Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration.
- Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure **2-Methyl-4-Piperazinoquinoline**.

Characterization: The structure of the synthesized compound would be confirmed using standard analytical techniques, including ^1H NMR, ^{13}C NMR, and mass spectrometry.

Pharmacological Profile (Based on Analogues)

Due to the absence of specific pharmacological data for **2-Methyl-4-Piperazinoquinoline**, this section will discuss the biological activities of structurally related quinoline-piperazine derivatives. These findings provide a strong basis for predicting the potential therapeutic applications of the title compound.

Anticancer Activity

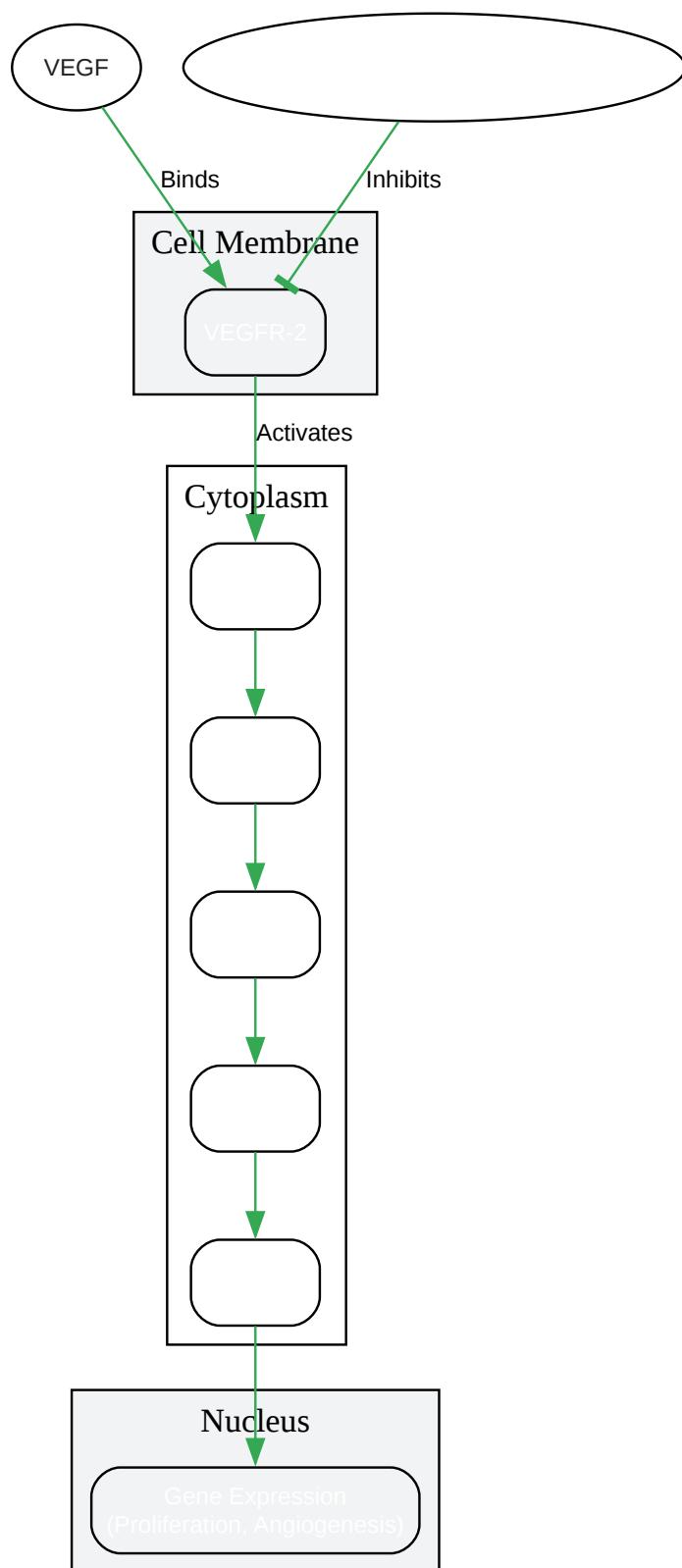
Numerous studies have highlighted the potent anticancer activity of quinoline derivatives bearing a piperazine moiety. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

Table 1: In Vitro Anticancer Activity of Structurally Related Quinoline-Piperazine Derivatives

Compound/Analog ue	Cancer Cell Line	IC50 (μM)	Reference
2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone	MCF-7 (Breast)	6.502	[2]
2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone	PC3 (Prostate)	11.751	[2]
2-(4-(6-fluoro-2-oxo-1,2-dihydroquinolin-4-yl)piperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide	T-47D (Breast)	<10	[3]
(E)-4-(4-nitrophenyl)-2-(2-((2-(4-methylpiperazin-1-yl)quinolin-3-yl)methylene)hydrazinyl)thiazole	MDA-MB-231 (Breast)	1.415 ± 0.16	[4]

Signaling Pathways in Cancer:

A key target for this class of compounds appears to be the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis. Inhibition of VEGFR-2 can disrupt the blood supply to tumors, thereby inhibiting their growth and metastasis.[\[2\]](#)



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